Isotiocianato de Flumazenilo Defluorado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

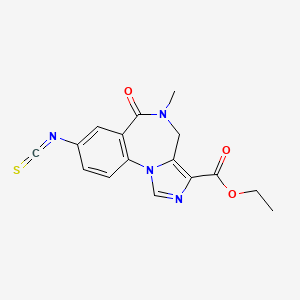

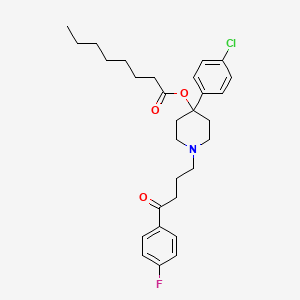

Defluoro Flumazenil Isothiocyanate is a chemical compound with the molecular formula C16H14N4O3S and a molecular weight of 342.4 . Its chemical name is Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .

Synthesis Analysis

The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable method of isothiocyanate synthesis has been developed that uses isocyanides, elemental sulfur, and amines .

Molecular Structure Analysis

The molecular structure of Defluoro Flumazenil Isothiocyanate consists of an isothiocyanate group attached to a benzodiazepine ring . The benzodiazepine ring is a seven-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

Isothiocyanates, including Defluoro Flumazenil Isothiocyanate, can be synthesized from amines and phenyl chlorothionoformate . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines .

Physical And Chemical Properties Analysis

Defluoro Flumazenil Isothiocyanate has a molecular weight of 342.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Aplicaciones Científicas De Investigación

Ciencias Ambientales: Purificación del Agua

El Isotiocianato de Flumazenilo Defluorado se puede utilizar en la defluoración rápida de sustancias perfluoroalquil y polifluoroalquil (PFAS) en el agua. Este proceso se puede mejorar mediante el tratamiento con UV/sulfito a media presión, que ha mostrado resultados prometedores en la descomposición de PFAS con alta eficiencia. Las tasas de defluoración siguen una cinética de pseudo primer orden, y este método podría ser crucial para eliminar sustancias nocivas de los suministros de agua potable .

Oxidación Electroquímica para la Destrucción de PFAS

En el campo de la ingeniería ambiental, el this compound podría aplicarse en la tecnología DE-FLUORO™ para la destrucción de PFAS. Esta tecnología utiliza la oxidación electroquímica para romper los enlaces carbono-flúor en PFAS, ofreciendo una solución sostenible para tratar líquidos contaminados .

Imágenes Médicas: Producción de Radioligandos

El this compound podría utilizarse en la producción de radioligandos para la obtención de imágenes por tomografía por emisión de positrones (PET). En concreto, podría estar involucrado en la síntesis de [11C]flumazenil, que es un radioligando para los receptores de benzodiacepinas .

Mecanismo De Acción

While the specific mechanism of action for Defluoro Flumazenil Isothiocyanate is not mentioned in the search results, Flumazenil, a related compound, is known to act as a benzodiazepine receptor antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex .

Análisis Bioquímico

Biochemical Properties

Isothiocyanates, a group of compounds to which Defluoro Flumazenil Isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the highly reactive electrophilic −N=C=S functional group present in isothiocyanates .

Cellular Effects

Isothiocyanates are known to have indirect antioxidant and antitumor properties, regulating transcription factors, signaling pathways, cell cycle, and apoptosis . They also have chemoprotective effects against cancer in various animal models .

Molecular Mechanism

Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that Defluoro Flumazenil Isothiocyanate may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Flumazenil, a compound structurally related to Defluoro Flumazenil Isothiocyanate, has been shown to be safe in benzodiazepine-poisoned patients with appropriate indications .

Dosage Effects in Animal Models

Flumazenil has been shown to significantly decrease the need for intubation and subsequent ICU admission in benzodiazepine-poisoned patients .

Metabolic Pathways

Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to be stored in plants as precursor molecules, glucosinolates, which are processed by the tyrosinase enzyme upon plant tissue damage to release isothiocyanates .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Propiedades

IUPAC Name |

ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQZCUNPKHMCQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659485 |

Source

|

| Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

954107-48-3 |

Source

|

| Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)